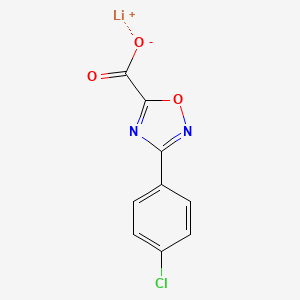
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C10H5F6NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with two trifluoromethyl groups (-CF3)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 3,5-bis(trifluoromethyl)benzylamine
Reagent: Phosgene (COCl2)
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isocyanate product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety when handling phosgene. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and amides.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, such as nitration, sulfonation, and halogenation, facilitated by the electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.
Major Products Formed
Ureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Amides: Formed by the reaction with carboxylic acids or their derivatives.
科学的研究の応用
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and coatings due to its reactivity and stability.
作用機序
The mechanism of action of 1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene primarily involves its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking agents in polymers and in the synthesis of bioactive molecules. The trifluoromethyl groups enhance the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack.
類似化合物との比較
1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene can be compared with other isocyanate and trifluoromethyl-substituted compounds:
1-Isocyanato-3-methyl-2-(trifluoromethyl)benzene: Similar in structure but with a methyl group instead of a second trifluoromethyl group, leading to different reactivity and applications.
3-(Trifluoromethyl)phenyl isocyanate: Lacks the second trifluoromethyl group, resulting in lower electron-withdrawing effects and different chemical behavior.
1-Isocyanato-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s reactivity and the types of reactions it undergoes.
The unique combination of two trifluoromethyl groups and an isocyanate group in this compound makes it particularly valuable in applications requiring high reactivity and stability.
特性
分子式 |
C10H5F6NO |
|---|---|
分子量 |
269.14 g/mol |
IUPAC名 |
1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H5F6NO/c11-9(12,13)7-1-6(4-17-5-18)2-8(3-7)10(14,15)16/h1-3H,4H2 |
InChIキー |
UPHWLPRHCFQGHT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)








![Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13476193.png)

![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)
![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)

